molecular formula C9H12S B3429561 (3,5-Dimethylphenyl)methanethiol CAS No. 75155-96-3

(3,5-Dimethylphenyl)methanethiol

Cat. No.: B3429561
CAS No.: 75155-96-3
M. Wt: 152.26 g/mol
InChI Key: USZCENBBGPLSRD-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C9H12S. It is characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions and a methanethiol group attached to the phenyl ring. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)methanethiol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:

3,5-Dimethylbenzyl chloride+NaHSThis compound+NaCl\text{3,5-Dimethylbenzyl chloride} + \text{NaHS} \rightarrow \text{this compound} + \text{NaCl} 3,5-Dimethylbenzyl chloride+NaHS→this compound+NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding hydrocarbon.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3,5-Dimethylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)methanethiol
  • (2,6-Dimethylphenyl)methanethiol
  • (3,4-Dimethylphenyl)methanethiol

Uniqueness

(3,5-Dimethylphenyl)methanethiol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the methanethiol group also imparts distinct characteristics compared to other similar compounds.

Properties

IUPAC Name

(3,5-dimethylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZCENBBGPLSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CS)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75155-96-3
Record name (3,5-dimethylphenyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,5-Dimethylphenyl)methanethiol
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(3,5-Dimethylphenyl)methanethiol
Reactant of Route 4
(3,5-Dimethylphenyl)methanethiol
Reactant of Route 5
(3,5-Dimethylphenyl)methanethiol
Reactant of Route 6
(3,5-Dimethylphenyl)methanethiol

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